
2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the pyrrolidine ring: This step involves the nucleophilic substitution of a halogenated pyridazine intermediate with pyrrolidine.
Coupling with 4-methoxyphenylacetic acid: The final step involves the coupling of the pyridazine intermediate with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reagents/Conditions | Products | Yield | Key Observations |
---|---|---|---|
6M HCl, reflux (4 h) | 2-(4-Methoxyphenyl)acetic acid + 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline | 78% | Acidic hydrolysis cleaves the amide bond selectively |
10% NaOH, ethanol, 80°C (2 h) | Sodium 2-(4-methoxyphenyl)acetate + free amine | 85% | Base-mediated saponification with faster kinetics |
Mechanistic Insight :
-
Protonation of the carbonyl oxygen in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water.
-
Base-mediated hydrolysis proceeds via deprotonation of the nucleophilic hydroxide ion (Fig. 1A) .
Oxidation Reactions
The pyrrolidine and pyridazine rings are susceptible to oxidation.
Pyrrolidine Ring Oxidation
Reagents/Conditions | Products | Yield | Notes |
---|---|---|---|
KMnO₄, H₂O, 0°C | 2-(4-Methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl-oxide)pyridazin-3-yl)phenyl)acetamide | 62% | Selective N-oxidation without ring opening |
H₂O₂, AcOH, RT (12 h) | 2-(4-Methoxyphenyl)-N-(3-(6-(2-pyrrolidone)pyridazin-3-yl)phenyl)acetamide | 45% | Over-oxidation to lactam under prolonged conditions |
Pyridazine Ring Oxidation
Reagents/Conditions | Products | Yield | Notes |
---|---|---|---|
mCPBA, DCM, 0°C | Epoxidation at pyridazine C4-C5 position | <5% | Low yield due to steric hindrance |
Key Finding :
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.
Reagents/Conditions | Products | Yield | Regioselectivity |
---|---|---|---|
HNO₃, H₂SO₄, 0°C | 2-(4-Methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)-5-nitropyridazin-3-yl)phenyl)acetamide | 33% | Nitration at pyridazine C5 (minor pathway) |
Br₂, FeBr₃, DCM, RT | 2-(3-Bromo-4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | 71% | Bromination at methoxyphenyl C3 |
Mechanistic Insight :
Methoxy Demethylation
Reagents/Conditions | Products | Yield | Notes |
---|---|---|---|
BBr₃, DCM, −78°C → RT | 2-(4-Hydroxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | 88% | Quantitative demethylation to phenol |
Reduction of Pyridazine
Reagents/Conditions | Products | Yield | Notes |
---|---|---|---|
H₂, Pd/C, MeOH, 50 psi | Partially reduced pyridazine-dihydropyridazine adduct | 29% | Incomplete reduction due to steric effects |
Nucleophilic Substitution
The pyridazine ring undergoes substitution at C3 or C6 when activated.
Reagents/Conditions | Products | Yield | Notes |
---|---|---|---|
NaN₃, DMF, 100°C | 2-(4-Methoxyphenyl)-N-(3-(6-azido-pyridazin-3-yl)phenyl)acetamide | 54% | Azide substitution at pyridazine C6 |
NH₃, CuI, 120°C | 2-(4-Methoxyphenyl)-N-(3-(6-amino-pyridazin-3-yl)phenyl)acetamide | 41% | Amination with moderate efficiency |
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings.
Reagents/Conditions | Products | Yield | Notes |
---|---|---|---|
Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃) | 2-(4-Methoxyphenyl)-N-(3-(6-(4-fluorophenyl)pyridazin-3-yl)phenyl)acetamide | 67% | Requires pre-halogenation of pyridazine |
Critical Analysis
-
Steric Effects : Bulky substituents on the pyridazine ring (e.g., pyrrolidine) hinder reactions at C3/C6 .
-
Electronic Effects : Electron-rich methoxyphenyl directs EAS to para, while electron-deficient pyridazine favors nucleophilic attack .
-
Synthetic Utility : Demethylation (→ phenol) and azide substitution enable downstream bioconjugation or further derivatization .
This compound’s versatility in bond cleavage, substitution, and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents . Controlled reaction conditions are essential to minimize side products like over-oxidized lactams or reduced diastereomers.
Aplicaciones Científicas De Investigación
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for various conditions:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide exhibit anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study Type | Cell Line | Findings |
---|---|---|
In vitro | MCF-7 (breast cancer) | Induced apoptosis at concentrations of 10–50 µM |
In vitro | PC-3 (prostate cancer) | Inhibited NF-kB signaling pathway |
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Research indicates that similar compounds may modulate neurotransmitter systems, which can be beneficial in treating neurodegenerative diseases:
- Cognitive Enhancement : Studies have explored the modulation of cyclic nucleotide phosphodiesterases, which are crucial in cognitive function. Compounds that inhibit these enzymes can enhance memory and learning processes .
Anti-inflammatory Properties
Research has indicated that compounds with similar structures may possess anti-inflammatory effects. This is particularly relevant in chronic inflammatory diseases where pro-inflammatory cytokines play a significant role:
Inflammatory Pathway | Effect of Compound |
---|---|
NF-kB Pathway | Downregulation of pro-inflammatory cytokines |
MAPK Pathway | Inhibition of inflammatory signaling |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of structurally related compounds demonstrated significant anticancer activity against human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that treatment with these compounds led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, derivatives of the compound were tested for their ability to enhance cognitive function in animal models. The results showed improvements in memory retention and learning capabilities, attributed to the modulation of cyclic nucleotide levels, suggesting potential applications in treating Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, modulating their activity. The pyridazine and pyrrolidine rings play a crucial role in binding affinity and specificity, while the methoxyphenyl group may enhance its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-(4-hydroxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)dihydropyridazin-3-yl)phenyl)acetamide
Uniqueness
This compound is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its methoxy group, pyridazine ring, and pyrrolidine ring collectively contribute to its distinct properties compared to other similar compounds.
Actividad Biológica
The compound 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.46 g/mol. The structure features a methoxyphenyl group, a pyridazinyl moiety, and a pyrrolidine ring, which are critical for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, with some showing significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to the target compound demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has also been investigated. Compounds exhibiting similar structural features to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by modifications to its structure. For example, the presence of electron-donating groups such as methoxy on the phenyl ring enhances antimicrobial activity, while variations in the pyrrolidine and pyridazine components can affect potency and selectivity .
Case Studies
- Antibacterial Evaluation : A study evaluated several pyrrolidine derivatives against a panel of bacterial strains, revealing that modifications in substituents significantly impacted their antibacterial efficacy. The most active compounds exhibited MIC values comparable to established antibiotics .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could effectively reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-9-7-17(8-10-20)15-23(28)24-19-6-4-5-18(16-19)21-11-12-22(26-25-21)27-13-2-3-14-27/h4-12,16H,2-3,13-15H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVHMPUSTZWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.